3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Description
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 3-position of one phenyl ring and a methyl group at the 4'-position of the adjacent ring. This compound is part of a broader class of aromatic amines with applications in materials science, pharmaceuticals, and organic electronics.
The fluorine substituent introduces electron-withdrawing effects, while the methyl group provides mild electron-donating character, creating a unique electronic profile. This balance influences molecular conformation, solubility, and reactivity, making it valuable for targeted applications.
Properties
IUPAC Name |
2-fluoro-4-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQWLSOOILBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602377 | |
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-45-0 | |
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine typically involves a Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent like dioxane under reflux conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Conversion to 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine.
Substitution: Introduction of halogen or nitro groups onto the benzene rings.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reactants : 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid |
| 2 | Catalyst : Palladium-based catalyst |
| 3 | Solvent : Typically performed in toluene or DMF |
| 4 | Conditions : Reflux under inert atmosphere |
Scientific Research Applications
The applications of 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine are diverse:
Chemistry
- Building Block for Synthesis : Utilized in organic synthesis to create complex molecules.
- Material Development : Important for developing new materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biology
- Ligand in Biochemical Assays : Investigated for its potential to act as a ligand for various biological targets.
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Studies have indicated its ability to inhibit specific enzymes involved in cancer progression.
Industry
- Advanced Materials Production : Employed in creating advanced electronic materials due to its stable chemical structure.
This compound has shown promising biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Efficacy : Research on human cancer cell lines demonstrated significant cytotoxic effects against various cancer types. The mechanism linked to apoptosis and cell cycle arrest was observed.
- Inhibition Studies : The compound effectively inhibits enzymes associated with tumor growth, showcasing a potent inhibition profile (IC50 values indicating strong activity).
- Anti-inflammatory Effects : In vitro assays indicated that it could reduce inflammatory mediators' secretion in macrophages, suggesting potential therapeutic uses in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs and their properties are summarized below:

† Inferred: The torsional barrier is estimated based on additive effects of 3-F (-4.29) and 4'-CH₃ (-4.27) substituents.
Key Observations :
- Torsional Barriers: Electron-withdrawing groups (e.g., -F, -NO₂) increase torsional rigidity (more negative V2) by reducing electron density, while electron-donating groups (e.g., -CH₃, -OCH₃) lower barriers . The target compound’s combined substituents likely result in intermediate torsional stability.
- Melting Points : Chloro- and bromo-substituted analogs (e.g., 4b in ) exhibit higher melting points (199–200°C) due to stronger intermolecular forces, whereas methyl or methoxy groups reduce melting points .
Case Studies of Analogous Compounds
- 3',4'-Difluoro-[1,1'-biphenyl]-4-amine : Used in analytical method development and quality control due to its well-defined structural properties .
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine : Serves as a precursor for carbazole-based electroluminescent materials .
- 3,5-Dibromo-[1,1'-biphenyl]-4-amine : A flame-retardant intermediate, highlighting the role of halogens in industrial applications .
Biological Activity
3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is synthesized primarily through the Suzuki-Miyaura coupling reaction , which involves a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The typical starting materials include 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid. This method is favored for its efficiency in producing high yields of the desired compound while maintaining purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been investigated for various therapeutic effects, including:
- Anticancer Activity : The compound may act as an inhibitor of certain enzymes or receptors involved in cancer progression. Studies have shown that it can modulate pathways related to cell proliferation and apoptosis .
- Anti-inflammatory Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated that the compound exhibits significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .
- Inhibition Studies : Research investigating the compound's role as an enzyme inhibitor revealed that it effectively inhibits enzymes associated with tumor growth. The IC50 values indicated a potent inhibition profile, suggesting its potential as a lead compound for drug development .
- Anti-inflammatory Effects : In vitro assays showed that this compound could reduce the secretion of inflammatory mediators in macrophages, supporting its potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 3-fluoro-4'-methyl[1,1'-biphenyl]-4-amine, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions involving Boc-protected amino acids and aryl amines. For example, a procedure analogous to uses 4’-fluoro-[1,1’-biphenyl]-4-amine as a precursor in a coupling reaction with Boc-L-Glu-OtBu under peptide-like conditions. Key steps include:
- Coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) to form amide bonds.
- Purification : Manual flash chromatography (e.g., 15–50% ethyl acetate/hexane gradients) to isolate the product .
- Yield optimization : Adjusting stoichiometry, temperature, and reaction time to improve yields (e.g., 59–74% yields achieved in similar biphenylamine syntheses) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential characterization methods include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., fluorine and methyl groups) and aromatic coupling patterns .
- Mass spectrometry (ESI-MS) : High-resolution mass spectrometry to validate molecular weight (e.g., observed m/z 395.2174 in related compounds) .
- FT-IR : Identification of amine N-H stretches (~3300 cm) and C-F vibrations (~1200 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust formation and respiratory hazards .
- Storage : Keep in airtight containers away from light and oxidizing agents to prevent degradation .
Advanced Research Questions
Q. How do substituents (fluoro and methyl groups) influence the torsional energy barriers and conformational flexibility of the biphenyl backbone?
Substituents significantly alter torsional barriers. For example:
- Fluorine : Electron-withdrawing groups like -F increase torsional barriers slightly (e.g., 3-fluoro-1,1'-biphenyl has a V2 value of -4.29 kcal·mol vs. -4.25 kcal·mol for unsubstituted biphenyl) due to steric and electronic effects .
- Methyl groups : Electron-donating groups like -CH reduce barriers (e.g., 4-methyl-1,1'-biphenyl: V2 = -4.27 kcal·mol) by enhancing resonance stabilization . Computational modeling (e.g., DFT) is recommended to predict and validate these effects.
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from:
Q. How can functionalization of the amine group expand the compound’s utility in materials science?
The amine group enables derivatization for advanced applications:
- Surface modification : Coupling with boronic acids via Suzuki-Miyaura cross-coupling to anchor the compound onto nanocrystalline diamond surfaces for sensor development .
- Coordination chemistry : Reaction with tellurium or palladium to form organometallic complexes (e.g., 3,3''-tellurobis derivatives) for catalysis or optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
